Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate
Description
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate is an ester derivative featuring a phenyl ring substituted with a 3-hydroxypropoxy group at the para position and a methyl propanoate moiety.
Properties
IUPAC Name |
methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)8-5-11-3-6-12(7-4-11)17-10-2-9-14/h3-4,6-7,14H,2,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICCFALMWPWHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191564 | |
| Record name | Benzenepropanoic acid, 4-(3-hydroxypropoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393448-28-6 | |
| Record name | Benzenepropanoic acid, 4-(3-hydroxypropoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393448-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-(3-hydroxypropoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate typically involves the esterification of 3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural analogs of methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate, emphasizing substituent differences and their implications:
Physicochemical and Reactivity Comparisons
Hydrophilicity vs. Lipophilicity :
- The 3-hydroxypropoxy group in the target compound enhances hydrophilicity compared to methoxy () or trifluoromethyl () substituents. This improves aqueous solubility, critical for drug bioavailability .
- Trifluoromethyl groups () increase lipophilicity and metabolic stability due to strong electron-withdrawing effects, favoring blood-brain barrier penetration .
Chemical Reactivity :
- Ester Hydrolysis : The target compound’s ester group is susceptible to hydrolysis under basic conditions (e.g., NaOH), a common trait shared with analogs ().
- Substituent Stability : The 3-hydroxypropoxy group may undergo oxidation or ether cleavage, whereas trifluoromethyl () and chlorophenyl () groups resist degradation under physiological conditions .
Biological Activity
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate, a compound with the CAS number 1393448-28-6, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a phenyl ring substituted with a hydroxypropoxy group. Its molecular structure can be summarized as follows:
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
The presence of the hydroxypropoxy moiety suggests potential interactions with biological targets, particularly in enzyme activity modulation and receptor binding.
The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : By binding to certain receptors, it can influence signaling pathways that affect cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress-related damage in cells.
- Study Findings : In vitro assays have shown that the compound effectively scavenges free radicals, demonstrating a dose-dependent response in its antioxidant capacity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
- Case Study : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation, such as cytokines and prostaglandins.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest it may possess inhibitory effects against various bacterial strains.
- Research Findings : Tests conducted on common pathogens revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Compound A | Moderate | High | Low |
| Compound B | High | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
